Stearidonic acid Stearidonic acid All-cis-octadeca-6,9,12,15-tetraenoic acid is an octadecatetraenoic acid having four double bonds located at positions 6, 9, 12 and 15 (the all-cis-isomer). It has been isolated from Lithospermum officinale and fish oils. It has a role as a plant metabolite, a Daphnia galeata metabolite and a mouse metabolite. It is an omega-3 fatty acid, a long-chain fatty acid and an octadecatetraenoic acid. It is a conjugate acid of a (6Z,9Z,12Z,15Z)-octadecatetraenoate.
Stearidonic acid is a natural product found in Cladosiphon okamuranus, Mucor javanicus, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 20290-75-9
VCID: VC21157904
InChI: InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10,12-13H,2,5,8,11,14-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-,13-12-
SMILES: CCC=CCC=CCC=CCC=CCCCCC(=O)O
Molecular Formula: C18H28O2
Molecular Weight: 276.4 g/mol

Stearidonic acid

CAS No.: 20290-75-9

Cat. No.: VC21157904

Molecular Formula: C18H28O2

Molecular Weight: 276.4 g/mol

* For research use only. Not for human or veterinary use.

Stearidonic acid - 20290-75-9

Specification

Description All-cis-octadeca-6,9,12,15-tetraenoic acid is an octadecatetraenoic acid having four double bonds located at positions 6, 9, 12 and 15 (the all-cis-isomer). It has been isolated from Lithospermum officinale and fish oils. It has a role as a plant metabolite, a Daphnia galeata metabolite and a mouse metabolite. It is an omega-3 fatty acid, a long-chain fatty acid and an octadecatetraenoic acid. It is a conjugate acid of a (6Z,9Z,12Z,15Z)-octadecatetraenoate.
Stearidonic acid is a natural product found in Cladosiphon okamuranus, Mucor javanicus, and other organisms with data available.
CAS No. 20290-75-9
Molecular Formula C18H28O2
Molecular Weight 276.4 g/mol
IUPAC Name (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoic acid
Standard InChI InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10,12-13H,2,5,8,11,14-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-,13-12-
Standard InChI Key JIWBIWFOSCKQMA-LTKCOYKYSA-N
Isomeric SMILES CC/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)O
SMILES CCC=CCC=CCC=CCC=CCCCCC(=O)O
Canonical SMILES CCC=CCC=CCC=CCC=CCCCCC(=O)O
Appearance Unit:25 mgSolvent:nonePurity:99%Physical liquid
Boiling Point 382.5±11.0 °C(Predicted)

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